molecular formula FeO B8711397 Ferrous oxide [hsdb]

Ferrous oxide [hsdb]

Cat. No. B8711397
M. Wt: 71.84 g/mol
InChI Key: VBMVTYDPPZVILR-UHFFFAOYSA-N
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Patent
US04992143

Procedure details

In the aniline process (described e.g., in U.S. Pat. No. 4,145,228), however, mononitrobenzene is reacted with cast iron scrap in the presence of iron (II) and/or aluminum chloride solutions to produce both aniline and iron oxide. Separation of the crude aniline from the iron oxide is not as easily achieved as separation of iron oxide from water. In fact, such separation is commonly carried out in two stages. In the initial separation stage, crude aniline and a slurry in which iron oxide, water and by-products are present, are obtained from the reaction mixture. In a second step, the iron oxide is separated from the water and the inorganic by-products via conventional methods. Several methods for separation of the aniline from the slurry are known. Examples of such separation techniques are (1) vacuum distillation, (2) filtration, (3) steam distillation and (4) a combination of decantation and steam distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cast iron
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+](C1C=CC=CC=1)([O-])=[O:9].[Fe+2:17].[Cl-].[Al+3].[Cl-].[Cl-]>>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-2:9].[Fe+2:17] |f:3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
cast iron
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
[O-2].[Fe+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.